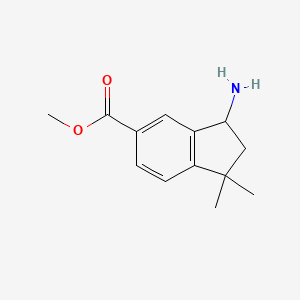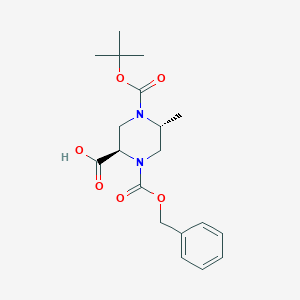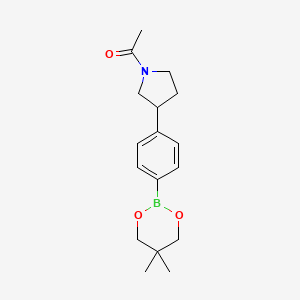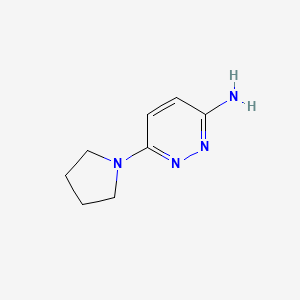
6-(Pyrrolidin-1-yl)pyridazin-3-amine
Overview
Description
“6-(Pyrrolidin-1-yl)pyridazin-3-amine” is a chemical compound with the molecular formula C9H13N3 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a pyridazine ring via a nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, pyrrolidine derivatives are known to participate in various chemical reactions. For instance, they can undergo ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Safety and Hazards
Future Directions
Pyrrolidine derivatives, including “6-(Pyrrolidin-1-yl)pyridazin-3-amine”, hold promise in drug discovery due to their unique physicochemical properties and potential for structural diversity . Future research could focus on exploring new synthetic strategies and investigating the biological activities of these compounds .
Properties
CAS No. |
66346-92-7 |
|---|---|
Molecular Formula |
C8H12N4 |
Molecular Weight |
164.21 g/mol |
IUPAC Name |
6-pyrrolidin-1-ylpyridazin-3-amine |
InChI |
InChI=1S/C8H12N4/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,9,10) |
InChI Key |
DCKQFOVEXFIKND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzonitrile, 4-[8-(4-chlorophenyl)-5,6-dihydro-3-(hydroxyMethyl)-5-[[2-Methyl-6-(trifluoroMethyl)-3-pyridinyl]Methyl]-6-oxo-1,2,4-triazolo[4,3-b]pyridazin-7-yl]-](/img/structure/B8704645.png)
![9-Methyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B8704670.png)
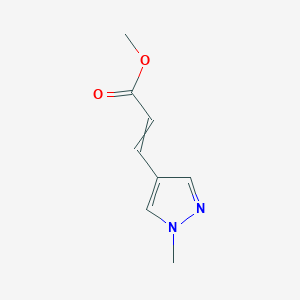

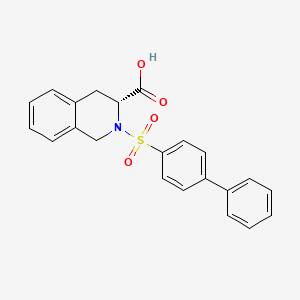
![Imidazo[2,1-b]thiazole-5-carboxamide,6-methyl-N-[(3R)-1-[[2-methyl-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-piperidinyl]-](/img/structure/B8704692.png)
![6-bromo-N-isopropylbenzo[d]thiazol-2-amine](/img/structure/B8704696.png)
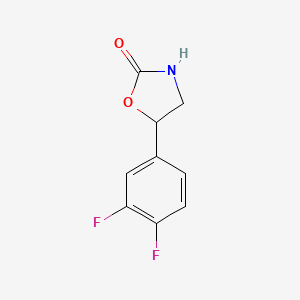
![2-Fluoro-5-[(5-oxo-1,2,3,4,5,6-hexahydropyrido[2,3-d]pyridazin-8-yl)methyl]benzoic Acid](/img/structure/B8704700.png)


